2-Chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde 2-Chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16490115
InChI: InChI=1S/C11H17ClO/c1-10(2)5-9(12)8(6-13)11(3,4)7-10/h6H,5,7H2,1-4H3
SMILES:
Molecular Formula: C11H17ClO
Molecular Weight: 200.70 g/mol

2-Chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde

CAS No.:

Cat. No.: VC16490115

Molecular Formula: C11H17ClO

Molecular Weight: 200.70 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde -

Specification

Molecular Formula C11H17ClO
Molecular Weight 200.70 g/mol
IUPAC Name 2-chloro-4,4,6,6-tetramethylcyclohexene-1-carbaldehyde
Standard InChI InChI=1S/C11H17ClO/c1-10(2)5-9(12)8(6-13)11(3,4)7-10/h6H,5,7H2,1-4H3
Standard InChI Key JCLCCZXFSVUKRD-UHFFFAOYSA-N
Canonical SMILES CC1(CC(=C(C(C1)(C)C)C=O)Cl)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

2-Chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde (IUPAC name: 2-chloro-4,4,6,6-tetramethylcyclohex-1-ene-1-carbaldehyde) features a cyclohexene ring substituted with a chlorine atom at position 2, four methyl groups at positions 4 and 6, and a formyl group at position 1. Its molecular formula is C11_{11}H17_{17}ClO, with a molecular weight of 200.70 g/mol . The SMILES notation CC1(C)C(C)(C)CC(C=O)=C(Cl)C1 accurately represents its stereochemistry .

Discrepancies in CAS Registry

A critical inconsistency arises in published CAS numbers:

  • 1228943-80-3 is erroneously associated with both the tetramethyl and dimethyl derivatives. This conflict suggests potential mislabeling in commercial catalogs, necessitating verification through analytical methods like NMR or mass spectrometry.

Physical and Chemical Properties

PropertyValue (Tetramethyl)Source Compound (Dimethyl)
Density (g/cm³)1.12 (estimated)1.1 ± 0.1
Boiling Point (°C)240–260 (predicted)224.0 ± 40.0
Flash Point (°C)125–135 (estimated)117.0 ± 18.5
LogP3.4 (predicted)2.86

The increased hydrophobicity (LogP) compared to the dimethyl analog aligns with the additional methyl groups .

Spectral Signatures

  • IR Spectroscopy: Expected C=O stretch at 1,710–1,740 cm1^{-1} and C-Cl absorption near 550–650 cm1^{-1}.

  • 13^{13}C NMR: Distinct signals for the aldehyde carbon (~195 ppm), chloro-substituted sp2^2 carbon (~140 ppm), and four methyl groups (18–22 ppm) .

Synthesis and Reactivity

Synthetic Pathways

  • Friedel-Crafts Formylation:
    Chlorination of 4,4,6,6-tetramethylcyclohexene followed by Vilsmeier-Haack formylation:

    Cyclohexene derivative+POCl3+DMFCarbaldehyde intermediate[5]\text{Cyclohexene derivative} + \text{POCl}_3 + \text{DMF} \rightarrow \text{Carbaldehyde intermediate}[5]
  • Oxidative Methods:
    MnO2_2-mediated oxidation of 2-chloro-4,4,6,6-tetramethylcyclohexenemethanol .

Key Reactivity Profiles

  • Nucleophilic Addition: The electron-deficient aldehyde group undergoes Grignard reactions and hydride reductions.

  • Diels-Alder Participation: The conjugated diene system enables cycloadditions with electron-deficient dienophiles .

Industrial and Research Applications

SectorApplicationRationale
PharmaceuticalsIntermediate for heterocyclic drugsRigid cyclohexene scaffold
Fragrance ChemistryTerpene-like odorant modificationVolatility and stability
Polymer ScienceCrosslinking agent for resinsReactive aldehyde functionality

Notably, the European Union’s chemical inventory lists structurally related cyclohexenecarbaldehydes (e.g., 2,4-dimethyl-3-cyclohexene carboxaldehyde) as fragrance components, suggesting regulatory precedents for this compound class .

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